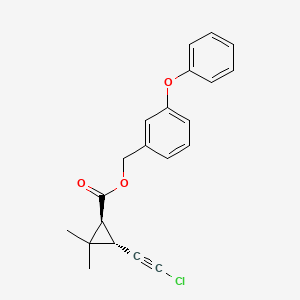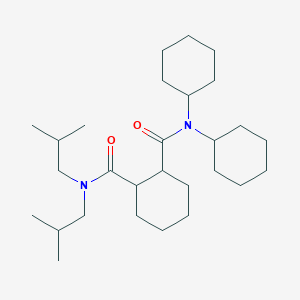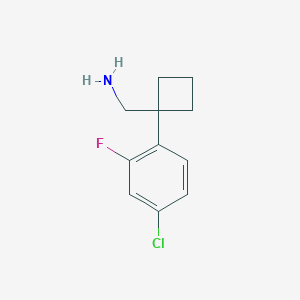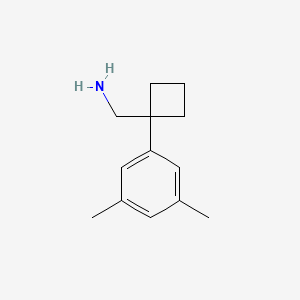
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine: is an organic compound with the molecular formula C13H19N It is a derivative of cyclobutylmethanamine, where the cyclobutyl ring is substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a of appropriate precursors under specific conditions.
Introduction of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group is introduced via a using suitable reagents and catalysts.
Amination: , often using ammonia or an amine source under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization, substitution, and amination reactions sequentially.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Chemical Reactions Analysis
Types of Reactions
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or neutral conditions.
Major Products Formed
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(3,5-Dimethylphenyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby modulating biochemical pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1-(3,5-Dimethylphenyl)cyclobutyl)methanol: A similar compound where the methanamine group is replaced by a hydroxyl group.
(1-(3,5-Dimethylphenyl)cyclobutyl)ethanamine: A derivative with an ethyl group instead of a methylene group.
Uniqueness
(1-(3,5-Dimethylphenyl)cyclobutyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutyl ring and 3,5-dimethylphenyl substitution make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
[1-(3,5-dimethylphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C13H19N/c1-10-6-11(2)8-12(7-10)13(9-14)4-3-5-13/h6-8H,3-5,9,14H2,1-2H3 |
InChI Key |
GDFQNZFIHIWGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCC2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


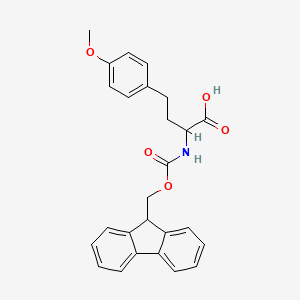

![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[b]1,6-naphthyridine dihydrochloride](/img/structure/B12305462.png)

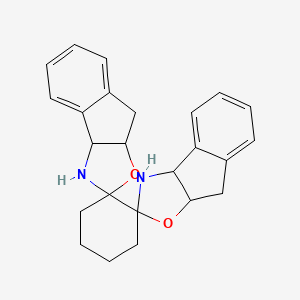
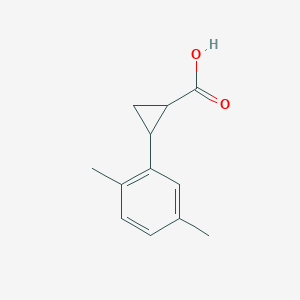
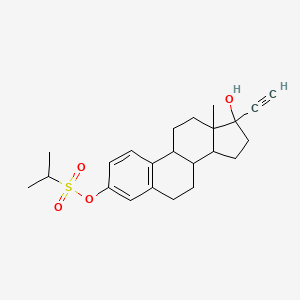
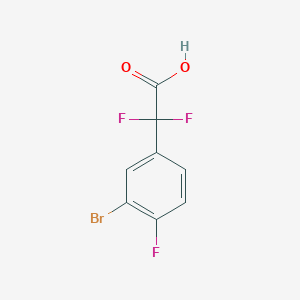

![2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B12305531.png)
